molecular formula C7H8O3 B088082 3-(Hydroxymethyl)pyrocatechol CAS No. 14235-77-9

3-(Hydroxymethyl)pyrocatechol

Cat. No.: B088082
CAS No.: 14235-77-9
M. Wt: 140.14 g/mol
InChI Key: UBFALTGHGHULNL-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-(Hydroxymethyl)pyrocatechol is known to participate in various biochemical reactions. It can undergo a variety of chemical reactions, forming stable complexes with heavy metals such as iron or copper . In the presence of oxidizing agents, it can be oxidized to semiquinone radicals and in a next step to o-benzoquinones . These reactions can occur with biomolecules such as DNA, proteins, and membranes, ultimately leading to non-repairable damage .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. For instance, it has been found that the addition of phenol, a compound similar to this compound, can enhance the degradation of certain compounds in cells . The addition of pyrocatechol, another similar compound, led to a decrease in the removal efficiency of certain compounds . These findings suggest that this compound may have diverse effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that this compound can interact with various biomolecules at the molecular level. For example, it can form stable complexes with heavy metals, which may catalyze redox reactions . It can also undergo oxidation to form semiquinone radicals and o-benzoquinones, which can interact with biomolecules such as DNA, proteins, and membranes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the degradation of certain compounds in cells can be enhanced by the addition of phenol over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Specific studies investigating the dosage effects of this compound in animal models are currently lacking

Metabolic Pathways

This compound is likely involved in various metabolic pathways. For instance, it is known that catechols, a class of compounds that includes this compound, can participate in various chemical reactions that play important roles in the toxicity of catechols .

Transport and Distribution

It is likely that this compound can interact with various transporters or binding proteins, which could influence its localization or accumulation

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hydroxymethyl)pyrocatechol can be synthesized through several methods. One common approach involves the hydroxymethylation of pyrocatechol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the hydroxymethyl group.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

3-(Hydroxymethyl)pyrocatechol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Pyrocatechol (Catechol): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    Hydroquinone: Similar structure but with hydroxyl groups in the para position, leading to different chemical properties.

    Resorcinol: Hydroxyl groups in the meta position, resulting in distinct reactivity and applications.

Uniqueness: 3-(Hydroxymethyl)pyrocatechol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

3-(hydroxymethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-2-1-3-6(9)7(5)10/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFALTGHGHULNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162022
Record name 3-(Hydroxymethyl)pyrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14235-77-9
Record name 3-(Hydroxymethyl)-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14235-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)pyrocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hydroxymethyl)pyrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)pyrocatechol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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